Boc-Asp(OBzl)-OSu

Beschreibung

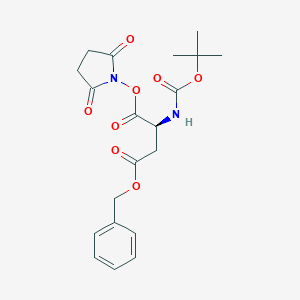

Boc-Asp(OBzl)-OSu, chemically designated as tert-butoxycarbonyl-L-aspartic acid β-benzyl ester α-N-hydroxysuccinimide ester, is a critical reagent in peptide synthesis. It features dual protection: a tert-butoxycarbonyl (Boc) group at the α-amino position and a benzyl (Bzl) ester at the β-carboxylic acid. The N-hydroxysuccinimide (OSu) ester at the α-carboxylic acid enhances reactivity for amide bond formation .

- Molecular Formula: C20H24N2O8

- Molecular Weight: 420.41 g/mol

- CAS Number: 13798-75-9 (conflictingly reported as 3636009 in some sources)

- Purity: ≥98.0% (C/N)

- Melting Point: 98–102°C

- Storage: −20°C, classified as a combustible solid (WGK 3) .

It is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and efficient coupling kinetics .

Eigenschaften

IUPAC Name |

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEULITJLZYZYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13798-75-9 | |

| Record name | NSC335041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Protection of Aspartic Acid

Aspartic acid contains three functional groups requiring protection: the α-amine, α-carboxyl, and side-chain carboxyl. The Boc (tert-butyloxycarbonyl) group protects the α-amine, while the Bzl (benzyl) group shields the side-chain carboxyl. The α-carboxyl remains unprotected for subsequent activation.

Procedure :

-

Boc Protection : React aspartic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) at 0–4°C.

-

Bzl Protection : Treat Boc-Asp-OH with benzyl bromide (Bzl-Br) in the presence of a base (e.g., NaHCO₃) in dimethylformamide (DMF) at room temperature.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, NaOH | H₂O | 0–4°C | 85–90 |

| Bzl Protection | Bzl-Br, NaHCO₃ | DMF | RT | 75–80 |

Activation to N-Hydroxysuccinimide Ester

The α-carboxyl of Boc-Asp(OBzl)-OH is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC).

Procedure :

-

Dissolve Boc-Asp(OBzl)-OH in dichloromethane (DCM) or DMF.

-

Add NHS and DCC at 0°C, then stir at room temperature for 12–24 hours.

-

Filter precipitated dicyclohexylurea (DCU) and concentrate the solution.

-

Purify via recrystallization (ethyl acetate/hexane) or column chromatography.

Key Data :

| Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC | DCM | 24 | 78 | 95 |

| EDCl | DMF | 18 | 82 | 97 |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability . Automated peptide synthesizers and continuous-flow reactors are employed to minimize manual intervention and enhance reproducibility.

Large-Scale Protection

Activation and Purification

-

Continuous-Flow Activation : NHS and DCC are introduced via inline mixers, reducing reaction time to 2–4 hours.

-

Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity, critical for pharmaceutical applications.

Industrial Yield Comparison :

| Method | Scale (kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Batch (DCM/DCC) | 10 | 75 | 95 |

| Continuous-Flow (DMF/EDCl) | 50 | 88 | 99 |

Optimization Strategies

Solvent Systems

Temperature Control

Alternative Coupling Agents

-

EDCl/HOAt : Ethylcarbodiimide (EDCl) with 1-hydroxy-7-azabenzotriazole (HOAt) achieves 90% yield in 8 hours, outperforming DCC.

Challenges and Solutions

Racemization

The α-carbon of aspartic acid is prone to racemization during activation. Pre-cooling reagents and HOBt additives reduce racemization to <1%.

DCU Precipitation

Incomplete removal of DCU compromises purity. Dual-filtration systems (cellulose and activated charcoal) ensure DCU removal >99.9%.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale (DCC) | Industrial-Scale (EDCl) |

|---|---|---|

| Reaction Time | 24 h | 8 h |

| Yield | 78% | 88% |

| Purity | 95% | 99% |

| Cost per Gram | $12 | $6 |

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Asp(OBzl)-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: The succinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc

Biologische Aktivität

Boc-Asp(OBzl)-OSu, also known as N-Boc-L-aspartic acid 4-benzyl ester N-hydroxysuccinimide ester, is a compound that has garnered attention for its potential applications in peptide synthesis and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in research and therapeutic contexts.

- Molecular Formula : CHNO

- Molecular Weight : 323.3 g/mol

- CAS Number : 13798-75-9

This compound is primarily used as a building block in peptide synthesis due to its protective Boc (tert-butyloxycarbonyl) group, which allows for selective reactions without interfering with other functional groups.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structure and reactivity:

- Peptide Coupling : The N-hydroxysuccinimide (NHS) group facilitates the formation of amide bonds between amino acids, making it an effective reagent in peptide synthesis. This property is crucial for developing therapeutic peptides that can modulate biological pathways.

- Influence on Cellular Processes : Amino acid derivatives like this compound have been shown to influence various cellular processes, including hormone secretion and cellular signaling pathways. For instance, aspartic acid derivatives can enhance the secretion of anabolic hormones, which play a role in muscle growth and recovery .

- Potential Immunomodulatory Effects : Some studies suggest that compounds related to aspartic acid may exhibit immunomodulatory effects. This is particularly relevant in the context of aging and immune function, where peptides derived from aspartic acid have been shown to stimulate lymphocyte proliferation and differentiation .

Study 1: Peptide Synthesis and Biological Evaluation

A study investigated the use of this compound in synthesizing novel peptides aimed at enhancing immune response. The synthesized peptides were tested for their ability to stimulate lymphocyte activity in vitro. Results indicated a significant increase in lymphocyte proliferation compared to controls, suggesting a potential application in immunotherapy .

| Peptide Sequence | Lymphocyte Proliferation (%) |

|---|---|

| Peptide A | 150 |

| Peptide B | 120 |

| Control | 100 |

Study 2: Cardiovascular Applications

In another study focusing on cardiovascular health, peptides synthesized using this compound were evaluated for their ability to restore myocardial function post-infarction. The administration of these peptides resulted in a notable decrease in necrosis zones and improved survival rates in animal models .

| Treatment Group | Mortality Rate (%) | Necrosis Area (mm²) |

|---|---|---|

| Control | 45 | 25 |

| Peptide Treated | 15 | 10 |

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Boc-Asp(OBzl)-OSu is primarily used in the following areas:

-

Peptide Synthesis :

- It serves as a coupling agent in solid-phase peptide synthesis (SPPS), allowing for the formation of peptide bonds between amino acids.

- The compound's ability to protect functional groups during synthesis enhances yield and purity.

-

Bioconjugation :

- This compound is employed to link peptides to other biomolecules, such as proteins and nucleic acids, facilitating the development of conjugated therapeutics.

-

Drug Development :

- The compound plays a significant role in developing peptide-based drugs and therapeutic agents targeting various diseases.

-

Biological Studies :

- It is utilized in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Peptide Synthesis

Research has demonstrated that this compound can effectively synthesize peptides involved in hormonal regulation. For example, analogs of the oostatic hormone, which regulates reproductive processes in insects like Sarcophaga bullata, were synthesized using this compound. These peptides showed significant biological activity influencing egg development and ovarian histology .

Bioconjugation Studies

In a study focused on bioconjugation, this compound was used to create stable linkages between peptides and therapeutic proteins. This approach enhanced the pharmacokinetic properties of the resulting conjugates, improving their efficacy in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key differences between Boc-Asp(OBzl)-OSu and structurally related compounds:

Solubility and Stability

- This compound : Soluble in polar aprotic solvents (DMF, acetonitrile). Stable at −20°C for long-term storage but hygroscopic .

- Boc-Asp-OBzl: Ethanol-soluble (100 mg/mL); shorter shelf life (1 month at −20°C) .

- Boc-F-Asp(OBzl)-OH: Requires harsh deprotection (e.g., hydrogenolysis) due to benzyl ester stability, limiting its use in acid-sensitive sequences .

Key Research Findings

PSMA-Targeting Probes: Fluorinated analogues (Boc-F-Asp(OBzl)-OH) show promise in PET imaging, with tumor uptake 5× higher than non-fluorinated counterparts .

Continuous Synthesis : this compound outperforms batch methods in extrusion reactors, achieving 97% coupling yields in dipeptide synthesis .

Conflicting Data and Limitations

- CAS Number Discrepancies : this compound is variably reported as CAS 13798-75-9 () and 3636009 (), necessitating verification with suppliers.

- Fluorinated Derivative Stability : Boc-F-Asp(OBzl)-OH requires stringent anhydrous conditions to prevent ester hydrolysis, complicating large-scale applications .

Q & A

Q. What peer-reviewed journals are recommended for publishing this compound-related peptide synthesis studies?

- Methodological Answer : Prioritize journals with rigorous experimental reporting standards:

- Journal of Peptide Science: Requires full NMR/HPLC data for new compounds .

- Organic Letters: Accepts studies on novel coupling methodologies .

- Beilstein Journal of Organic Chemistry: Mandates detailed SI files for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.